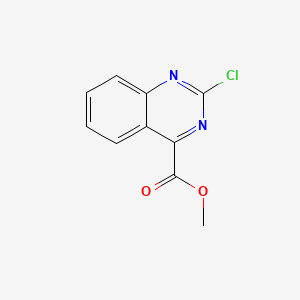

Methyl 2-chloroquinazoline-4-carboxylate

Description

Historical Context and Evolution of Quinazoline (B50416) Synthesis

The journey into the chemistry of quinazolines began in the late 19th century. The first documented synthesis of a quinazoline derivative was by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov However, the parent quinazoline molecule itself was not synthesized until 1895 by August Bischler and Lang, who achieved this by the decarboxylation of quinazoline-2-carboxylic acid. wikipedia.org A more practical synthesis was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine. wikipedia.org

Since these pioneering efforts, the synthesis of the quinazoline core has evolved significantly, with numerous methods being developed to construct this heterocyclic system. These methods often start from readily available precursors such as anthranilic acid, o-aminoacetophenone, or 2-aminobenzonitriles. nih.govchemicalbook.com The development of modern synthetic methodologies, including transition-metal-catalyzed reactions and multi-component reactions, has further expanded the toolkit for accessing diverse and complex quinazoline derivatives. organic-chemistry.org These advancements have been crucial in facilitating the exploration of the chemical space around the quinazoline scaffold.

Significance of Quinazoline Scaffold in Heterocyclic Chemistry

The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. taylorandfrancis.comnih.gov This privileged nature stems from the structural features of the quinazoline ring system, which includes hydrogen bond donors and acceptors, and a planar aromatic surface that can engage in various non-covalent interactions with biological macromolecules. researchgate.net

The significance of the quinazoline scaffold is underscored by its presence in numerous compounds with a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. researchgate.netebi.ac.uknih.govresearchgate.net Several clinically approved drugs are based on the quinazoline framework. For instance, Gefitinib and Lapatinib are quinazoline-based tyrosine kinase inhibitors used in cancer therapy, while Prazosin and Bunazosin are quinazoline derivatives employed as antihypertensive agents. wikipedia.orgresearchgate.nettaylorandfrancis.com The wide range of biological activities associated with quinazolines continues to drive research into the synthesis and evaluation of new derivatives. mdpi.comnih.gov

Overview of Derivatization Potential within Quinazoline Systems

The synthetic accessibility and the presence of multiple reactive sites on the quinazoline ring system provide vast opportunities for derivatization. nih.govbohrium.com The positions on both the pyrimidine (B1678525) and the benzene (B151609) rings can be functionalized to modulate the electronic properties, steric profile, and ultimately, the biological activity of the resulting molecules. Key positions for modification include C2, C4, and the nitrogen atoms at N1 and N3, as well as the positions on the fused benzene ring. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloroquinazoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-9(14)8-6-4-2-3-5-7(6)12-10(11)13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFJIYLQUPOOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Methyl 2 Chloroquinazoline 4 Carboxylate

Nucleophilic Aromatic Substitution Reactions (SNAr) at the C-2 Position

The chlorine atom at the C-2 position of the quinazoline (B50416) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility in synthetic chemistry, enabling the facile introduction of nitrogen, oxygen, and sulfur nucleophiles. The general mechanism involves the addition of a nucleophile to the electron-deficient C-2 carbon, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride leaving group to restore aromaticity.

Amination Reactions with Primary and Secondary Amines

The reaction of 2-chloroquinazolines with primary and secondary amines is a widely employed method for the synthesis of 2-aminoquinazoline (B112073) derivatives. nih.govmdpi.com These reactions typically proceed under thermal conditions, often in a suitable solvent such as ethanol (B145695) or isopropanol, and may be facilitated by the presence of a base to neutralize the hydrogen chloride generated during the reaction. nih.gov The nucleophilic amine attacks the C-2 position, leading to the displacement of the chloride ion and the formation of a new C-N bond.

The reactivity of the amine is influenced by its nucleophilicity; electron-rich aliphatic amines and benzylamines tend to react more readily than less nucleophilic aromatic amines. nih.gov For instance, the reaction of 4-chloroquinazolines with various anilines can be promoted using microwave irradiation in a mixture of THF and water. nih.gov While many studies focus on the more reactive C-4 position in di-substituted quinazolines, the principles of SNAr amination are directly applicable to the C-2 position of methyl 2-chloroquinazoline-4-carboxylate. nih.gov

Table 1: Examples of Amination Reactions on Chloroquinazolines

| Chloroquinazoline Substrate | Amine Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 4-Chloro-2-phenylquinazoline | N-methyl-4-methoxyaniline | 4-(N-methyl-4-methoxyanilino)-2-phenylquinazoline | Microwave, THF/H₂O (1:1), 10 min | nih.gov |

| 4-Chloro-2-phenylquinazoline | 3-Bromo-N-methylaniline | 4-(N-methyl-3-bromoanilino)-2-phenylquinazoline | Microwave, THF/H₂O (1:1), 10 min | nih.gov |

| 4-Chloroquinazoline | Pyrrolidine | 4-Pyrrolidinylquinazoline | KF, 100°C, 17 hours | researchgate.net |

| 2-Trifluoromethyl-4-chloroquinazoline | Pyrrolidine | 2-Trifluoromethyl-4-pyrrolidinylquinazoline | 50°C, 16 hours | researchgate.net |

Hydrazinolysis and Formation of Hydrazine (B178648) Derivatives

Hydrazinolysis, the reaction with hydrazine hydrate (B1144303), is another important transformation of this compound. This reaction leads to the formation of methyl 2-hydrazinylquinazoline-4-carboxylate. The resulting hydrazine derivative is a valuable synthetic intermediate, itself capable of undergoing further reactions, such as condensation with aldehydes and ketones to form hydrazones, or cyclization to generate fused heterocyclic systems like triazoloquinazolines. nih.govlibretexts.org

The reaction of a chloroquinazoline with hydrazine hydrate can be carried out in a solvent such as ethanol or acetic acid. For example, 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline reacts with hydrazine hydrate, leading to the substitution of the C-4 chlorine with a hydrazinyl group. nih.gov Similarly, the hydrazination of a 2-alkylthio-4-chloro-8-methylquinoline has been shown to displace the chloro group at the 4-position, indicating the feasibility of this type of substitution. mdpi.com

Reactions with Oxygen and Sulfur Nucleophiles

The chlorine atom at C-2 can also be displaced by oxygen and sulfur nucleophiles. These reactions are crucial for the synthesis of 2-alkoxy, 2-aryloxy, and 2-thio-substituted quinazoline derivatives.

Oxygen Nucleophiles: Reaction with alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) or phenoxides results in the formation of the corresponding 2-alkoxy or 2-aryloxyquinazoline-4-carboxylates. These reactions are typically performed in the corresponding alcohol as the solvent. researchgate.net The reactivity of 2-chloroquinolines towards methoxide ions is well-documented and is generally higher than that of the corresponding 4-chloro isomers. researchgate.net The reaction of 2-ethoxy-4-chloroquinazoline with ethanol has been reported, leading to the formation of 2,4-diethoxyquinazoline. researchgate.net

Sulfur Nucleophiles: Sulfur nucleophiles, which are generally more potent than their oxygen counterparts, react readily with 2-chloroquinazolines. msu.edulibretexts.org Thiols (mercaptans) and thiophenols, in the presence of a base, can displace the C-2 chlorine to yield 2-(alkylthio)- or 2-(arylthio)quinazoline-4-carboxylates. For instance, the interaction of 2-methyl-4-chloroquinolines with various S-nucleophiles has been studied, leading to a range of sulfur-substituted quinolines. ysu.amresearchgate.net A common reaction involves heating the chloroquinazoline with thiourea, which upon subsequent hydrolysis yields the corresponding quinoline-2-thione derivative. mdpi.com

Transformations Involving the Carboxylate Moiety

The methyl carboxylate group at the C-4 position of the quinazoline ring can undergo reactions typical of esters, providing another avenue for structural modification.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester of 2-chloroquinazoline-4-carboxylate can be hydrolyzed to the corresponding 2-chloroquinazoline-4-carboxylic acid. This transformation is typically achieved under either acidic or basic (saponification) conditions. Basic hydrolysis, using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium, is common. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification then yields the free carboxylic acid. nih.gov The resulting 2-chloroquinazoline-4-carboxylic acid is a stable, crystalline solid. chemdad.comnih.gov

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comgoogle.com

Acid-catalyzed transesterification: In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. A different alcohol can then act as a nucleophile, leading to the exchange of the alkoxy group. To drive the equilibrium towards the desired product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification: This method involves the use of a catalytic amount of a strong base, such as an alkoxide corresponding to the alcohol being used for the exchange. The alkoxide acts as a nucleophile, attacking the ester carbonyl and displacing the methoxide group. masterorganicchemistry.com

Various catalysts, including organometallic compounds and enzymes, can also be employed to facilitate transesterification under mild conditions. organic-chemistry.org This reaction allows for the synthesis of a variety of different esters of 2-chloroquinazoline-4-carboxylic acid, potentially altering the solubility and other physicochemical properties of the molecule.

Amidation Reactions

The conversion of the methyl ester at the C-4 position of this compound into a variety of amide derivatives is a synthetically valuable transformation. This is typically not achieved by direct aminolysis, but rather through a multi-step sequence.

The standard and most efficient protocol involves the initial hydrolysis of the methyl ester to its corresponding carboxylic acid, Methyl 2-chloroquinazoline-4-carboxylic acid. This intermediate is then activated to facilitate amide bond formation. A common method for activation is the conversion of the carboxylic acid to an acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.trhacettepe.edu.tracs.org The resulting highly reactive quinazoline-4-carbonyl chloride readily reacts with a wide range of primary and secondary aliphatic or aromatic amines to yield the desired N-substituted amide derivatives in high yields. dergipark.org.tr

Alternatively, modern peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid without needing to form the acyl chloride. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) can effectively promote the formation of the amide bond upon reaction with an amine. acs.org

It is crucial to consider the presence of the chloro-substituent at the C-2 position. While the C-4 position in a quinazoline ring is generally more susceptible to nucleophilic attack, the conditions used for amidation must be controlled to prevent potential side reactions where the amine might displace the C-2 chlorine. nih.govwikipedia.org

Reactivity of the Quinazoline Ring System

Electrophilic Aromatic Substitution (EAS) Investigations

The quinazoline nucleus is an electron-deficient heterocyclic system, which makes it inherently deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orgreddit.com The reactivity is further diminished in this compound due to the presence of two potent electron-withdrawing groups: the chloro group at C-2 and the methoxycarbonyl group at C-4.

The pyrimidine (B1678525) portion of the scaffold is highly resistant to electrophilic attack. Therefore, any potential EAS reaction would be directed to the benzene (B151609) ring. wikipedia.org The directing influence of the existing substituents would determine the regiochemical outcome:

The 2-chloro group is a deactivating, ortho, para-director.

The 4-methoxycarbonyl group is a strong deactivating, meta-director.

The ring nitrogen at N-1 acts as a deactivating, meta-directing group in relation to the carbocyclic ring.

Considering these effects, the positions on the benzene ring (C-5, C-6, C-7, C-8) are all significantly deactivated. Electrophilic attack, if it were to occur under harsh conditions, would likely favor the C-6 and C-8 positions, which are para to the chloro group and least deactivated by the pyrimidine ring system. wikipedia.org However, due to this profound deactivation, there is a scarcity of literature reports detailing successful EAS reactions on this specific substrate.

Radical Reactions and Their Mechanistic Aspects

The investigation of radical reactions involving this compound is a field that remains largely unexplored. The quinazoline scaffold can participate in reactions involving radical intermediates, but specific examples starting with this substrate are not well-documented in scientific literature. chim.it

In principle, radical processes could be initiated at various positions. For instance, radical C-H functionalization on the benzene portion of the ring could be envisioned, although selectivity might be an issue. Other transformations, such as radical-mediated substitution of the C-2 chlorine, could also be a theoretical possibility. The synthesis of certain quinazoline derivatives has been achieved through pathways involving radical intermediates, such as the oxidative radical cyclization for the formation of quinazoline-2-carboxylates, but these are methods to construct the ring rather than reactions on a pre-formed scaffold. nih.gov The lack of specific studies suggests an opportunity for future research into the radical chemistry of this compound.

Cycloaddition and Condensation Reactions for Fused Heterocyclic Systems

The chloro-substituent at the C-2 position of this compound serves as an excellent handle for nucleophilic aromatic substitution (SNAr), paving the way for the synthesis of various fused heterocyclic systems through subsequent condensation or cyclization reactions.

Formation of Triazoloquinazolines

A prominent transformation of this compound is its conversion into derivatives of nih.govnih.govnih.govtriazolo[4,3-c]quinazoline. This is a robust and well-established synthetic route. nih.gov The reaction sequence is initiated by the treatment of the starting material with a hydrazine derivative.

The key steps are:

Nucleophilic Substitution: The reaction commences with the nucleophilic displacement of the C-2 chlorine atom by a hydrazine compound, such as hydrazine hydrate, a substituted hydrazide (e.g., benzohydrazide), or thiosemicarbazide. nih.govnih.gov This SNAr reaction forms a 2-hydrazinylquinazoline (B3132022) intermediate.

Intramolecular Cyclization: The newly introduced hydrazinyl moiety undergoes an intramolecular cyclocondensation reaction. The terminal nitrogen of the hydrazine attacks the electrophilic carbon of the C-4 ester (or its hydrolyzed carboxylic acid form), or a related electrophilic center, leading to the formation of the five-membered triazole ring fused to the quinazoline core.

This methodology provides a versatile platform for accessing a library of triazoloquinazolines by varying the nature of the hydrazine reagent used in the initial step.

| Starting Material | Reagent | Conditions | Product | Ref |

| 2,4-dichloroquinazoline (B46505) | Hydrazine hydrate | Dioxane, 0-5°C | 2-chloro-4-hydrazinylquinazoline | nih.gov |

| 2,4-dichloroquinazoline | Benzohydrazide | Dioxane | 5-chloro-3-phenyl- nih.govnih.govnih.govtriazolo[4,3-c]quinazoline | nih.gov |

| 2-substituted quinazolinone | Thiosemicarbazide | N/A | nih.govnih.govnih.govtriazolo[4,3-a]quinazolinone derivative | nih.gov |

Synthesis of Imidazoquinazolines

The synthesis of the imidazo[1,2-c]quinazoline ring system from this compound is another important application of its reactivity. This transformation also hinges on an initial nucleophilic substitution at the C-2 position, followed by an intramolecular cyclization to build the fused imidazole (B134444) ring. nih.govnih.gov

The general synthetic strategy involves reacting the 2-chloroquinazoline (B1345744) substrate with a bifunctional nucleophile that contains an amino group and a second functional group capable of ring closure. Common reagents for this purpose include:

Amino alcohols: Reagents like 2-aminoethanol react at the C-2 position via the amino group. The hydroxyl group of the resulting intermediate can then be activated (e.g., by acid catalysis) and cyclize to form the imidazole ring. nih.gov

α-Amino ketones or their precursors: Reaction with an α-amino ketone provides a direct route where the amino group displaces the chlorine, and the ketone carbonyl then participates in the cyclization.

These reactions provide access to the imidazo[1,2-c]quinazoline core, which is a significant scaffold in medicinal chemistry. The specific substitution on the resulting fused system can be controlled by the choice of the bifunctional amine used in the reaction. nih.govlookchem.com

Construction of Other Polycyclic Quinazoline Derivatives

The strategic positioning of reactive sites in this compound facilitates its use as a key intermediate in the annulation of additional rings onto the quinazoline core. This leads to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. Common strategies involve the introduction of a binucleophile that reacts sequentially with the electrophilic C2 position and a derivative of the C4-carboxylate group to form a new ring.

Synthesis of Triazolo[5,1-b]quinazoline Derivatives:

One of the prominent applications of chloroquinazolines is in the synthesis of triazoloquinazolines. A plausible pathway to construct a triazolo[5,1-b]quinazoline system from this compound involves a two-step process. First, the chloro group at the 2-position can be displaced by hydrazine hydrate to form a 2-hydrazinoquinazoline intermediate. The ester at the 4-position can then be converted to a hydrazide. Subsequent treatment with an appropriate one-carbon synthon, such as an orthoester, can induce cyclization to furnish the triazolo[5,1-b]quinazoline ring system. While direct literature on the specified starting material is scarce, analogous reactions with other chloroquinazolines are well-documented.

For instance, the reaction of 4-chloroquinazolines with hydrazine hydrate is a known method to produce 4-hydrazinoquinazolines, which are key precursors for triazolo[4,3-c]quinazolines. These can subsequently rearrange to the more stable triazolo[1,5-c]quinazolines under acidic conditions. A similar approach could be envisioned for this compound, where the initial nucleophilic substitution at C2 would be followed by intramolecular cyclization involving the C4-ester group, likely after its conversion to a more reactive derivative like a hydrazide.

Table 1: Plausible Reaction Sequence for Triazolo[5,1-b]quinazoline Synthesis

| Step | Reactant | Reagent | Intermediate/Product | Typical Conditions |

|---|---|---|---|---|

| 1 | This compound | Hydrazine hydrate (NH₂NH₂·H₂O) | Methyl 2-hydrazinoquinazoline-4-carboxylate | Ethanol, reflux |

| 2 | Methyl 2-hydrazinoquinazoline-4-carboxylate | Hydrazine hydrate (NH₂NH₂·H₂O) | 2-Hydrazinoquinazoline-4-carbohydrazide | Ethanol, reflux |

| 3 | 2-Hydrazinoquinazoline-4-carbohydrazide | Triethyl orthoformate (CH(OEt)₃) | Triazolo[5,1-b]quinazoline derivative | Reflux, solvent-free or in a high-boiling solvent |

Synthesis of Pyrimido[2,1-b]quinazoline Derivatives:

The construction of a pyrimidine ring fused to the quinazoline core can be achieved by reacting the 2-chloroquinazoline intermediate with a suitable three-carbon synthon, typically a β-dicarbonyl compound or its equivalent, in the presence of a nitrogen source for the second nitrogen atom of the pyrimidine ring. A more direct approach involves the reaction with a molecule already containing the required C-N-C fragment. For example, reaction with β-aminocrotononitrile or related enamines can lead to the formation of the pyrimido[2,1-b]quinazoline skeleton.

The general strategy involves the initial nucleophilic attack of the amino group of the enamine at the C2 position of the quinazoline, followed by an intramolecular cyclization involving the nitrile or another electrophilic center in the enamine moiety and a nitrogen atom of the quinazoline ring.

Synthesis of Quinazolino[3,2-a]quinazoline Derivatives:

The synthesis of the tetracyclic quinazolino[3,2-a]quinazoline system from this compound would require a multi-step approach. A plausible route involves the initial reaction with 2-aminobenzylamine. The primary amino group of 2-aminobenzylamine would displace the chlorine at the C2 position. The resulting intermediate could then undergo an intramolecular cyclization. This cyclization would likely involve the amide formation between the secondary amine and the C4-ester group, possibly activated or after conversion to an acid chloride, to form the new six-membered ring. Palladium-catalyzed multi-component reactions have also been reported for the synthesis of such systems from different precursors. rsc.orgnih.gov

Table 2: Representative Examples of Polycyclic Quinazoline Synthesis from Chloroquinazolines

| Starting Material | Reagent(s) | Polycyclic Product | Reference Principle |

|---|---|---|---|

| 4-Chloroquinazoline | Hydrazine hydrate, then triethyl orthoformate | rsc.orgnih.govnih.govTriazolo[4,3-c]quinazoline | Formation of a hydrazino intermediate followed by cyclization with a one-carbon synthon. nih.gov |

| 2-Chloro-N-(4-oxo-2-quinazolinyl)acetamide | 4-Methyl-4H-1,2,4-triazole-3-thiol, K₂CO₃ | Quinazolinone-triazole hybrid | Nucleophilic substitution followed by cyclization. nih.gov |

| Bis-(2-iodoaryl)carbodiimide | Isocyanide, Amine, Pd catalyst | Quinazolino[3,2-a]quinazoline | Palladium-catalyzed three-component reaction. rsc.orgnih.gov |

The synthesis of these and other polycyclic systems often requires careful optimization of reaction conditions, including the choice of solvent, temperature, and catalyst, to achieve good yields and selectivity. The reactivity of this compound provides a versatile entry point to a wide array of complex heterocyclic structures with potential applications in various fields of chemistry.

Structural Elucidation and Spectroscopic Characterization Techniques for Methyl 2 Chloroquinazoline 4 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a detailed picture of the molecular structure can be assembled. For Methyl 2-chloroquinazoline-4-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Studies for Proton Environments

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For this compound, the spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the quinazoline (B50416) ring system and the protons of the methyl ester group.

The aromatic region will typically show a complex pattern of multiplets due to the four adjacent protons on the benzene (B151609) ring moiety (H-5, H-6, H-7, and H-8). The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the chloro, carboxylate, and nitrogen-containing heterocyclic ring. Based on data from similar quinazoline derivatives, the proton at the C-5 position is often the most deshielded due to the anisotropic effect of the adjacent carbonyl group and the nitrogen at position 1. The protons at C-6 and C-7 would likely appear as multiplets, while the H-8 proton might also be a distinct multiplet. researchgate.netresearchgate.net

The methyl ester group will present as a sharp singlet, typically in the range of 3.9-4.1 ppm, due to the three equivalent protons being shielded by the adjacent ester oxygen. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 | ~8.3-8.5 | d |

| H-6 | ~7.7-7.9 | t |

| H-7 | ~7.9-8.1 | t |

| H-8 | ~8.1-8.3 | d |

| -OCH₃ | ~3.9-4.1 | s |

Note: The predicted values are based on the analysis of related quinazoline structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Studies for Carbon Skeletal Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

The carbonyl carbon of the ester group will be the most downfield signal, typically appearing in the range of 165-170 ppm. The quaternary carbons of the quinazoline ring (C-2, C-4, C-4a, and C-8a) will also exhibit characteristic chemical shifts. The carbon bearing the chlorine atom (C-2) is expected to be significantly downfield due to the electronegativity of the halogen. The aromatic methine carbons (C-5, C-6, C-7, and C-8) will resonate in the typical aromatic region of 120-140 ppm. The methyl carbon of the ester group will be the most upfield signal, usually found around 52-55 ppm. researchgate.netrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~155-160 |

| C-4 | ~148-152 |

| C=O | ~165-170 |

| -OCH₃ | ~52-55 |

| C-4a | ~120-125 |

| C-5 | ~128-130 |

| C-6 | ~126-128 |

| C-7 | ~134-136 |

| C-8 | ~129-131 |

| C-8a | ~149-151 |

Note: These are predicted values based on analogous structures and established chemical shift increments.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While 1D NMR provides essential information, 2D NMR techniques are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be instrumental in tracing the connectivity of the aromatic protons. Cross-peaks would be expected between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). The HSQC spectrum would definitively link each aromatic proton signal (H-5, H-6, H-7, H-8) to its corresponding carbon signal (C-5, C-6, C-7, C-8) and the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). HMBC is crucial for piecing together the entire molecular puzzle. For instance, correlations would be expected from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and C-4. The aromatic protons would show correlations to adjacent and geminal carbons, confirming the substitution pattern on the quinazoline core. For example, H-5 would show correlations to C-4, C-7, and C-8a.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₁₀H₇ClN₂O₂), the expected exact mass of the molecular ion [M]⁺ can be calculated. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak, which is a definitive indicator of a single chlorine atom in the molecule.

Fragmentation Pattern Analysis for Structural Features

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can induce fragmentation of the molecular ion, providing valuable clues about the compound's structure. The fragmentation of this compound would likely proceed through several characteristic pathways.

A common fragmentation pathway for esters is the loss of the alkoxy group. In this case, the loss of the methoxy (B1213986) radical (•OCH₃) would result in a significant fragment ion. Another likely fragmentation is the loss of the entire methyl carboxylate group.

The quinazoline ring itself can undergo characteristic cleavages. The loss of a chlorine radical is a plausible fragmentation step. Further fragmentation of the quinazoline ring system can lead to the formation of smaller, stable aromatic cations. Analysis of these fragment ions allows for the reconstruction of the original molecular structure and confirms the identity of the substituents and their positions.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 222/224 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 191/193 | [M - •OCH₃]⁺ |

| 163/165 | [M - COOCH₃]⁺ |

| 187 | [M - Cl]⁺ |

| 128 | [C₈H₄N₂]⁺ (Quinazoline core fragment) |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The principle of this method relies on the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. Specific types of bonds and functional groups absorb at characteristic frequencies, or wavenumbers (typically expressed in cm⁻¹). The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of key structural motifs.

For this compound, the IR spectrum is expected to exhibit a series of absorption bands corresponding to its constituent parts: the quinazoline ring system, the chloro substituent, and the methyl carboxylate group. While a specific, experimentally verified spectrum for this exact compound is not publicly available in the cited literature, the expected characteristic absorption ranges for its functional groups can be predicted based on established correlation tables.

The ester functionality would be readily identifiable by the strong stretching vibration of the carbonyl group (C=O), which typically appears in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester would also produce characteristic bands, usually in the 1300-1000 cm⁻¹ range. The aromatic quinazoline core would give rise to several signals, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the 1650-1450 cm⁻¹ region. The C-Cl bond stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretch |

| Methyl C-H | 2960-2850 | Stretch |

| Ester C=O | 1750-1735 | Stretch |

| Aromatic C=C/C=N | 1650-1450 | Stretch |

| Ester C-O | 1300-1000 | Stretch |

| C-Cl | 800-600 | Stretch |

It is important to note that the exact position of these absorption bands can be influenced by the electronic environment within the molecule, including the electron-withdrawing effects of the chloro and carboxylate groups, as well as potential intermolecular interactions in the solid state.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. This technique involves diffracting a beam of X-rays off the ordered array of molecules in a crystal. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the electron density, and thus the atomic positions, within the crystal's unit cell. This provides definitive information on bond lengths, bond angles, and intermolecular interactions.

As of the latest literature survey, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Consequently, experimental data on its crystal system, space group, unit cell dimensions, and the precise geometry of the molecule in the solid state are not available.

However, crystallographic studies on related quinazoline and quinoline (B57606) derivatives provide valuable insights into the likely structural features of this compound. For instance, studies on various substituted quinazolines have revealed that the bicyclic ring system is generally planar. It is expected that this compound would also adopt a largely planar conformation. The analysis of crystal structures of similar compounds often reveals significant intermolecular interactions, such as π-π stacking between the aromatic rings and weaker hydrogen bonds, which dictate the packing of the molecules in the crystal lattice.

Should a crystallographic study be undertaken, the resulting data would be presented in a standardized format, as exemplified in the hypothetical table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₇ClN₂O₂ |

| Formula Weight | 222.63 |

| Crystal System | (Not Determined) |

| Space Group | (Not Determined) |

| a (Å) | (Not Determined) |

| b (Å) | (Not Determined) |

| c (Å) | (Not Determined) |

| α (°) | (Not Determined) |

| β (°) | (Not Determined) |

| γ (°) | (Not Determined) |

| Volume (ų) | (Not Determined) |

| Z | (Not Determined) |

| Density (calculated) (g/cm³) | (Not Determined) |

The definitive determination of these parameters through experimental X-ray crystallography would be invaluable for a complete understanding of the structural chemistry of this compound and would provide a solid foundation for structure-activity relationship studies and the design of new derivatives.

Computational and Theoretical Investigations of Methyl 2 Chloroquinazoline 4 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for Methyl 2-chloroquinazoline-4-carboxylate are instrumental in understanding its fundamental properties.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311+G**), the bond lengths, bond angles, and dihedral angles of this compound are determined.

This analysis reveals the spatial arrangement of the atoms and the planarity of the quinazoline (B50416) ring system. The electronic structure analysis provides information on the distribution of electron density, which is crucial for understanding the molecule's stability and reactivity. For quinazoline derivatives, DFT calculations can confirm the distribution of electrons within the fused heterocyclic ring system and the influence of the electron-withdrawing chloro and carboxylate substituents.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential, and its spatial distribution indicates the regions most susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity, and its location highlights the sites prone to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations for various quinoline (B57606) and quinazoline derivatives have been used to determine these properties and predict reactivity. researchgate.netasianpubs.orgnih.govdeakin.edu.au For this compound, the LUMO is expected to be localized on the quinazoline ring, particularly on the carbon atoms bearing the chloro and ester groups, making them susceptible to nucleophilic attack.

Computational studies on the closely related 2,4-dichloroquinazoline (B46505) have shown that the LUMO coefficient is higher at the C4 position than at the C2 position. nih.gov This suggests that the C4 position is the more electrophilic center and, therefore, more susceptible to nucleophilic attack. nih.gov This finding provides a strong indication of the likely reactivity pattern for this compound as well.

Table 1: Frontier Molecular Orbital Properties of Selected Quinazoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinazolin-4(3H)-one Schiff Base 4a | -6.45 | -2.15 | 4.30 |

Note: Data is for illustrative purposes based on similar structures; specific values for this compound would require dedicated calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how molecules will interact. The MEP map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the quinazoline ring and the oxygen atoms of the carboxylate group, due to their lone pairs of electrons. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms and, significantly, around the carbon atoms attached to the electronegative chlorine atom (C2) and the ester group (C4), confirming their susceptibility to nucleophilic attack.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful method for investigating the detailed pathways of chemical reactions, allowing for the characterization of transient species like transition states and intermediates. For this compound, a key reaction is the nucleophilic aromatic substitution (SNAr) of the chlorine atom.

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. Using DFT, the geometry of the transition state for a nucleophilic attack on the quinazoline ring can be calculated. This involves identifying a structure that has a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

In the SNAr reaction of a nucleophile (e.g., an amine) with this compound, the attack would likely occur at the C2 carbon. Transition state analysis would provide the precise geometry of the interacting molecules at the peak of the energy barrier. Studies on similar chloroquinazolines confirm that the SNAr mechanism can be either a concerted or a stepwise process, and computational analysis helps to distinguish between these pathways. researchgate.net

For the related 2,4-dichloroquinazoline, DFT calculations have been used to model the nucleophilic attack of aniline. nih.gov The transition state geometry for the attack at both the C2 and C4 positions was calculated, revealing the structural changes that occur during the formation of the new carbon-nucleophile bond. nih.gov

The activation energy is particularly important as it determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. For this compound, computational modeling can be used to compare the activation energies for nucleophilic substitution at the C2 position versus potential reactions at other sites, thereby predicting the regioselectivity of its reactions.

A study on 2,4-dichloroquinazoline demonstrated that the activation energy for nucleophilic attack at the C4 position is lower than at the C2 position, which is consistent with the higher LUMO coefficient at C4 and explains the observed experimental regioselectivity. nih.gov This type of analysis is directly applicable to understanding the reactivity of this compound and predicting which of its electrophilic sites would react preferentially.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-dichloroquinazoline |

| Quinazolin-4(3H)-one |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For a compound like this compound, molecular docking studies would be pivotal in elucidating its potential biological targets and the mechanistic basis of its activity.

Mechanistic Studies and Enzyme Binding Modes

Based on studies of structurally related quinazoline derivatives, a primary application of molecular docking for this compound would be to investigate its binding modes within the active sites of various enzymes. Quinazoline derivatives have been extensively studied as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and other enzymes like phosphodiesterases (PDEs) and cholinesterases.

A typical molecular docking workflow for this compound would involve:

Target Selection: Identifying potential protein targets based on the activities of similar quinazoline compounds. Promising candidates would include EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphodiesterase 7 (PDE7).

In Silico Docking: Using computational software to place the 3D structure of this compound into the binding pocket of the selected target protein.

Scoring and Analysis: The docking poses are then scored based on various energy functions to estimate the binding affinity. The poses with the best scores are analyzed to understand the specific interactions between the ligand and the protein.

The predicted interactions would likely involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the nitrogen atoms in the quinazoline ring could act as hydrogen bond acceptors, while the chloro-substituted benzene (B151609) ring could engage in hydrophobic and halogen bonding interactions with the amino acid residues in the enzyme's active site. The methyl carboxylate group could also participate in hydrogen bonding or electrostatic interactions.

To illustrate the potential outcomes of such a study, the following interactive data table presents hypothetical docking scores and key interactions of this compound with several enzymes, based on published data for analogous compounds.

| Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|

Quantitative Structure-Activity Relationship (QSAR) Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized compounds. A QSAR study on a series of analogs of this compound could provide valuable insights into the structural features that are crucial for its biological activity.

Relevance to Chemical Activity and Interactions

For a QSAR study to be relevant, it requires a dataset of structurally similar compounds with experimentally determined biological activities. Assuming such a dataset exists for quinazoline derivatives, a QSAR model could be developed to predict the activity of this compound.

The development of a QSAR model typically involves:

Data Collection: Gathering a set of quinazoline derivatives with known biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These descriptors quantify different aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the QSAR model to ensure its predictive power.

A hypothetical QSAR equation for a series of quinazoline derivatives might look like this:

log(1/IC50) = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (H-bond Donors) + 2.5

This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors increase the biological activity, while a higher molecular weight decreases it.

The following interactive data table showcases a hypothetical set of molecular descriptors and predicted activity for this compound, based on a hypothetical QSAR model derived from similar compounds.

| Compound | LogP | Molecular Weight | H-bond Donors | Predicted log(1/IC50) |

|---|---|---|---|---|

| This compound | 2.8 | 222.63 | 0 |

Such QSAR studies are instrumental in guiding the design of new, more potent analogs of this compound by identifying the key structural modifications that are likely to enhance its desired biological activity. nih.govbiointerfaceresearch.comnih.govresearchgate.net

Methyl 2 Chloroquinazoline 4 Carboxylate As a Versatile Synthetic Building Block in Advanced Organic Synthesis

Precursor for Diverse Heterocyclic Architectures

The strategic placement of a reactive chlorine atom and an ester functional group on the quinazoline (B50416) core allows for sequential and site-selective modifications, enabling the synthesis of a multitude of heterocyclic structures.

Synthesis of Novel Quinazoline Derivatives

The chlorine atom at the 2-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward route to a variety of 2-substituted quinazoline derivatives. This reactivity has been extensively exploited to introduce a wide range of functionalities. For instance, reactions with various amines, including anilines, benzylamines, and aliphatic amines, proceed with high regioselectivity at the 4-position of 2,4-dichloroquinazoline (B46505) precursors, demonstrating the heightened reactivity of this position towards nucleophilic attack. biorxiv.org This principle extends to methyl 2-chloroquinazoline-4-carboxylate, where the chloro group can be readily displaced by nucleophiles.

Furthermore, the ester group at the 4-position offers another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols, or it can be directly converted to amides. This dual reactivity allows for the generation of extensive libraries of quinazoline derivatives with diverse substitution patterns at both the 2- and 4-positions. The synthesis of 4-aminoquinazolines, a privileged structure in medicinal chemistry, often relies on the displacement of a 4-chloro substituent. biorxiv.org

The following table summarizes the types of nucleophiles that can be employed to generate novel quinazoline derivatives from chloro-substituted quinazolines.

| Nucleophile Type | Resulting Derivative | Reference |

| Primary Amines | 2-Aminoquinazolines | biorxiv.org |

| Secondary Amines | 2-Aminoquinazolines | biorxiv.org |

| Hydrazines | 2-Hydrazinoquinazolines | nih.gov |

| Thiols | 2-Thioquinazolines | nih.gov |

| Azides | 2-Azidoquinazolines | nih.gov |

Construction of Fused and Bridged Ring Systems

The inherent reactivity of this compound also facilitates the construction of more complex, multi-cyclic systems. Fused heterocyclic systems can be synthesized through intramolecular cyclization reactions. For example, by introducing a suitable functional group via nucleophilic substitution at the 2-position, subsequent cyclization onto the quinazoline ring or its substituents can lead to the formation of novel fused frameworks.

Several strategies have been developed for the synthesis of fused quinazolines, often involving multicomponent reactions or intramolecular cyclizations. mdpi.comnih.govrsc.org For instance, tricyclic quinazolinones have been synthesized through the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. mdpi.com While direct examples starting from this compound are not extensively documented, the principle of introducing a side chain with a terminal nucleophile that can subsequently cyclize onto the quinazoline core remains a viable strategy.

The construction of bridged ring systems containing a quinazoline moiety is a more complex synthetic challenge. While there is extensive literature on the synthesis of bridged bicyclic compounds in general, researchgate.netnih.gov specific examples originating from this compound are not readily found in current literature. However, the potential for intramolecular reactions, such as the cyclization of a suitably positioned nucleophile on a substituent at the 2- or 4-position onto another part of the molecule, could theoretically lead to the formation of such bridged structures. This remains an area with potential for future exploration in synthetic methodology.

Application in the Design and Synthesis of Advanced Chemical Scaffolds

The quinazoline core is recognized as a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that can provide ligands for a variety of biological targets. nih.govresearchgate.netnih.govnih.gov this compound serves as an excellent starting material for the creation of such advanced chemical scaffolds.

Integration into Privileged Structural Motifs

The 4-aminoquinazoline scaffold, in particular, is a well-established privileged structure. biorxiv.org The synthesis of these motifs often involves the displacement of a chlorine atom at the 4-position of a quinazoline precursor. By analogy, the 2-chloro group of this compound can be replaced by various amino groups, and subsequent modification of the ester at the 4-position can lead to a diverse array of compounds based on this privileged core.

The versatility of the quinazoline scaffold allows for the development of compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The ability to easily modify the substitution pattern of the quinazoline ring using this compound as a starting material makes it a valuable tool in the design of new therapeutic agents.

Role in Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a drug design strategy that involves replacing the core structure of a molecule with a different scaffold to identify novel compounds with similar or improved biological activity. The quinazoline framework is often used in such strategies due to its versatile biological profile. For instance, a scaffold hopping approach was successfully used to design new 4-aminoquinazolines with antitubercular activity.

Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is another key strategy in drug design. nih.gov The quinazoline nucleus can serve as a bioisostere for other aromatic or heterocyclic systems. For example, quinazoline derivatives have been designed as bioisosteres of a middle phenyl ring-amide bond in certain kinase inhibitors. researchgate.net this compound, with its multiple points for diversification, is an ideal starting material for creating libraries of compounds for both scaffold hopping and bioisosteric replacement studies.

The following table provides examples of how the quinazoline scaffold has been utilized in these drug design strategies.

| Design Strategy | Original Scaffold/Fragment | Replacement Scaffold/Fragment | Therapeutic Target | Reference |

| Scaffold Hopping | Thienopyrimidinone | Quinazolinone | HIV-1 Reverse Transcriptase | mdpi.com |

| Scaffold Hopping | Phenylpropyl-containing structures | N-(3-phenylpropyl)quinazolin-4-amine | Mycobacterium tuberculosis | |

| Bioisosteric Replacement | Phenyl ring-amide bond | Quinazoline core | FMS-like tyrosine kinase 3 (FLT3) | researchgate.net |

Intermediate in the Preparation of Specialized Research Probes

The functional group handles on this compound make it a suitable precursor for the synthesis of specialized chemical probes used to study biological systems. These probes can include fluorescent labels, biotinylated affinity probes, and radiolabeled ligands.

The synthesis of quinazoline-based fluorescent probes has been reported, where the quinazoline moiety acts as the pharmacophore for recognizing a specific biological target, and a fluorophore is attached to enable visualization. mdpi.com For example, quinazoline-based probes have been developed for imaging α1-adrenergic receptors. mdpi.com The chloro and ester groups on this compound provide convenient points for the attachment of fluorophores through nucleophilic substitution or amide coupling reactions.

Biotinylated probes are valuable tools for affinity-based protein profiling, which is used to identify the cellular targets of bioactive molecules. A biotin (B1667282) tag can be introduced onto the quinazoline scaffold, allowing for the capture and identification of binding partners. The synthesis of such probes would involve the reaction of this compound with a biotinylated nucleophile or the coupling of the corresponding carboxylic acid with a biotinylated amine.

Furthermore, the quinazoline scaffold can be incorporated into radiolabeled ligands for use in positron emission tomography (PET) imaging. biorxiv.orgrsc.org While specific examples detailing the use of this compound for this purpose are not prevalent, the general strategies for radiolabeling, such as the introduction of isotopes like ¹⁸F, could potentially be adapted to this precursor.

The following table outlines the types of research probes that can be synthesized from quinazoline precursors.

| Probe Type | Application | Potential Synthetic Route from this compound |

| Fluorescent Probe | Cellular Imaging | Attachment of a fluorophore via nucleophilic substitution at C2 or amide coupling at C4. |

| Biotinylated Probe | Affinity-Based Protein Profiling | Attachment of a biotin tag via nucleophilic substitution at C2 or amide coupling at C4. |

| Radiolabeled Ligand | PET Imaging | Introduction of a radionuclide (e.g., ¹⁸F) through nucleophilic substitution. |

Chemical Biology Probes for Target Validation

Chemical biology probes are essential tools for elucidating the biological functions of proteins and for validating them as potential drug targets. The quinazoline core is a privileged scaffold in drug discovery, and derivatives of this compound can be elaborated into potent and selective probes. These probes can be used to modulate the activity of specific protein targets in complex biological systems, thereby helping to validate their role in disease.

One important class of protein targets is the Fms-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are associated with acute myeloid leukemia (AML). The development of selective FLT3 inhibitors is a promising therapeutic strategy. Researchers have designed and synthesized a series of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. nih.gov While the specific use of this compound as the starting material for these particular analogues is not detailed, the quinazoline core is central to their activity. One of the most potent compounds in this series, 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide, exhibited an IC50 of 106 nM against FLT3 and was also active against FLT3-ITD mutants. nih.gov This highlights the potential of the quinazoline scaffold in generating valuable chemical probes for validating cancer targets like FLT3.

Another significant area of research is the development of fluorescent probes for the translocator protein (TSPO), which is a target for imaging neuroinflammation and other pathologies. While not directly starting from this compound, studies have utilized the closely related 4-phenylquinazoline-2-carboxamide (B1254932) scaffold to develop high-affinity fluorescent probes. These probes have demonstrated the ability to specifically label TSPO at the mitochondrial level in cell lines, showcasing the utility of the quinazoline framework in creating sophisticated tools for target validation and imaging.

The general synthetic strategy to access such probes often involves the reactivity of the 2-chloro position of the quinazoline ring. This position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and pharmacophores. The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the chemical diversity of the resulting compounds.

Ligand Synthesis for Receptor Binding Studies

The quinazoline scaffold is a common feature in ligands designed to bind to a variety of receptors, playing a crucial role in understanding receptor function and in the development of new therapeutics. The versatility of this compound makes it an excellent starting point for the synthesis of diverse libraries of ligands for receptor binding studies.

A2A Adenosine (B11128) Receptor Antagonists

The A2A adenosine receptor (A2AR) is a G protein-coupled receptor that has emerged as a significant target for the treatment of neurodegenerative diseases and cancer. nih.govnih.gov The development of selective A2AR antagonists is an active area of research. The 2-aminoquinazoline (B112073) heterocycle has been identified as a promising scaffold for designing novel A2AR antagonists. nih.govnih.gov

Although specific examples starting directly from this compound are not explicitly detailed in the provided literature, the synthesis of potent A2AR antagonists often involves the functionalization of a 2-chloroquinazoline (B1345744) precursor. For instance, a series of 2-aminoquinazoline derivatives with substitutions at the C6 and C7 positions have been synthesized and evaluated for their A2AR binding affinity. nih.gov One notable compound from these studies demonstrated a high affinity for the human A2A receptor with a Ki value of 5 nM and showed antagonist activity with an IC50 of 6 µM in a cyclic AMP assay. nih.gov The synthetic routes to these compounds typically involve the displacement of the chlorine atom at the 2-position with various amines.

NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate (B1630785) receptor that plays a critical role in synaptic plasticity and is implicated in various neurological disorders. The development of NMDA receptor antagonists is a key area of interest in medicinal chemistry. Quinazoline derivatives have been explored as potential NMDA receptor antagonists. researchgate.netresearchgate.net

For example, a series of 1-substituted 1,2-dihydroimidazo[5,1-b]quinazoline-3,9-diones were synthesized and found to exhibit potent nanomolar activity at the glycine (B1666218) site of the NMDA receptor. researchgate.netresearchgate.net The synthesis of these compounds involved the cyclocondensation of a 4-oxo-quinazoline-2-carboxamide with aldehydes and orthoesters. While not a direct application of this compound, it highlights the importance of the quinazoline core in targeting the NMDA receptor. The general synthetic accessibility of diverse quinazoline structures underscores the potential of using precursors like this compound to generate novel ligands for NMDA receptor binding studies.

| Compound Class | Target Receptor/Enzyme | Key Research Findings |

| 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamides | FMS-like tyrosine kinase 3 (FLT3) | A potent derivative showed an IC50 of 106 nM against FLT3 and activity against FLT3-ITD mutants, indicating potential for AML therapy. nih.gov |

| 2-Aminoquinazoline Derivatives | A2A Adenosine Receptor (A2AR) | A synthesized compound displayed a high binding affinity (Ki = 5 nM) and antagonist activity (IC50 = 6 µM). nih.gov |

| 1,2-dihydroimidazo[5,1-b]quinazoline-3,9-diones | NMDA Receptor (glycine site) | Compounds exhibited potent nanomolar activity as NMDA receptor antagonists. researchgate.netresearchgate.net |

Future Directions and Emerging Research Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency

The pursuit of more efficient, cost-effective, and environmentally benign methods for the synthesis of Methyl 2-chloroquinazoline-4-carboxylate and its derivatives is a paramount objective for future research. While established synthetic protocols exist, there is considerable room for improvement by leveraging modern synthetic organic chemistry principles.

Furthermore, the exploration of novel catalytic systems is a promising avenue. The use of transition-metal catalysts, such as palladium, copper, or iron, could facilitate key bond-forming reactions under milder conditions and with greater functional group tolerance. Recent advancements in metal-catalyzed C-H activation could also be harnessed to directly functionalize the quinazoline (B50416) core, bypassing the need for pre-functionalized starting materials. The development of organocatalytic methods presents another attractive, metal-free alternative for the synthesis of quinazoline derivatives.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Syntheses | Reduced reaction time, increased yield, less waste | Development of tandem or domino reaction sequences |

| Multi-Component Reactions | High atom economy, molecular diversity | Design of novel MCRs incorporating the quinazoline scaffold |

| Advanced Catalysis | Milder reaction conditions, improved selectivity | Exploration of novel metal- and organo-catalysts |

| C-H Activation | Step-economy, access to novel derivatives | Site-selective functionalization of the quinazoline core |

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The inherent reactivity of this compound, particularly the presence of a reactive chloro group at the 2-position and a carboxylate group at the 4-position, offers a rich landscape for exploring novel chemical transformations. Future research will undoubtedly focus on unlocking the full synthetic potential of these functional groups.

The chlorine atom at the C2 position is a prime site for nucleophilic aromatic substitution (SNAr) reactions. While reactions with common nucleophiles have been explored, there is a vast, undiscovered territory of reactivity with more complex and diverse nucleophiles. This includes the use of organometallic reagents, carbanions, and a wider array of nitrogen, oxygen, and sulfur-based nucleophiles to introduce novel substituents and build molecular complexity.

Moreover, the application of modern cross-coupling reactions to the 2-chloroquinazoline (B1345744) core is a field ripe for exploration. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations could be employed to forge new carbon-carbon and carbon-heteroatom bonds at the C2 position. These reactions would provide access to a vast library of derivatives that are difficult to synthesize using traditional methods. The selective reactivity of the C4 position over the C2 position in nucleophilic substitutions in 2,4-dichloroquinazolines suggests that the C2-chloro group in the target molecule will be amenable to a wide range of catalytic transformations. researchgate.net

| Reaction Type | Potential Outcome | Research Direction |

| Nucleophilic Aromatic Substitution | Introduction of diverse functional groups | Exploration of novel and complex nucleophiles |

| Suzuki-Miyaura Coupling | Formation of C-C bonds with aryl/vinyl boronic acids | Synthesis of biaryl and styryl quinazoline derivatives |

| Sonogashira Coupling | Formation of C-C bonds with terminal alkynes | Access to alkynyl-substituted quinazolines |

| Heck Coupling | Formation of C-C bonds with alkenes | Synthesis of alkenyl-substituted quinazoline derivatives |

| Buchwald-Hartwig Amination | Formation of C-N bonds with amines | Preparation of a wide range of 2-aminoquinazoline (B112073) derivatives |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical synthesis, offering significant advantages in terms of safety, efficiency, reproducibility, and scalability. The application of these technologies to the synthesis and derivatization of this compound is a key future direction.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. The synthesis of the quinazoline core and subsequent functionalization reactions could be translated into continuous flow processes, enabling on-demand production and facile scale-up.

Automated synthesis platforms, often coupled with high-throughput screening, can rapidly generate large libraries of derivatives. By utilizing robotic systems and pre-programmed reaction sequences, a multitude of analogs of this compound can be synthesized by varying the substituents at the C2 position. This approach is particularly valuable for medicinal chemistry applications, where the rapid exploration of structure-activity relationships (SAR) is crucial for drug discovery. Automated platforms with pre-filled reagent cartridges for common reactions like N-heterocycle formation, Suzuki couplings, and amide bond formations can significantly accelerate the derivatization process.

Advanced Computational Methodologies for Predictive Design of Derivatives

The use of advanced computational methodologies is poised to play an increasingly important role in the rational design of novel derivatives of this compound with desired properties. In silico techniques can significantly reduce the time and cost associated with experimental research by predicting the biological activity, pharmacokinetic properties, and toxicity of virtual compounds before their synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the structural features of molecules with their biological activity. nih.govtandfonline.com By developing robust 3D-QSAR models for a series of quinazoline derivatives, researchers can identify the key structural motifs responsible for a particular biological effect and use this information to design more potent analogs. frontiersin.orgnih.gov

Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding interactions between a ligand and its biological target at the atomic level. nih.gov These techniques can be used to predict the binding affinity and orientation of novel this compound derivatives within the active site of a target protein, such as a kinase or receptor. nih.govnih.gov This information is invaluable for the structure-based design of new inhibitors or modulators.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be employed to assess the drug-likeness of virtual compounds early in the design process. By filtering out compounds with predicted poor pharmacokinetic profiles or potential toxicity, researchers can focus their synthetic efforts on the most promising candidates, thereby increasing the efficiency of the drug discovery pipeline.

| Computational Method | Application | Desired Outcome |

| 3D-QSAR | Correlate structure with biological activity | Predictive models for designing more potent compounds frontiersin.orgfrontiersin.org |

| Molecular Docking | Predict binding mode and affinity to a target | Identification of key interactions for structure-based design nih.gov |

| Molecular Dynamics | Simulate the dynamic behavior of ligand-protein complexes | Understanding of binding stability and conformational changes |

| ADMET Prediction | Assess drug-like properties | Prioritization of compounds with favorable pharmacokinetic profiles |

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-chloroquinazoline-4-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, and catalyst). For heterocyclic systems like quinazolines, nucleophilic substitution at the 2-chloro position is critical. Use HPLC or GC-MS to monitor intermediate purity . For crystallization, employ slow evaporation in polar aprotic solvents (e.g., DMF or DMSO) to reduce byproduct contamination. Structural validation via H/C NMR and X-ray diffraction (using SHELXL ) ensures product integrity.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use H NMR to identify aromatic protons (δ 7.5–8.5 ppm) and the methyl ester group (δ 3.9–4.1 ppm). C NMR confirms the carbonyl (C=O, ~165 ppm) and chlorinated quinazoline carbons.

- XRD : Refine single-crystal data with SHELXL and visualize molecular packing using ORTEP-3 .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular ion peaks (e.g., [M+H] at m/z 237.04).

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based carriers to enhance aqueous solubility. Confirm compound stability via UV-Vis spectroscopy (200–400 nm) over 24 hours. For crystallographic studies, optimize solvent mixtures (e.g., chloroform:methanol, 9:1) to grow diffraction-quality crystals .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for substitution at the 2-chloro position.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots using Multiwfn or VMD. Compare with experimental X-ray charge-density maps (refined via SHELXL ).

- Docking Studies : Assess binding affinity with biological targets (e.g., kinases) using AutoDock Vina, cross-validated by SPR or ITC data.

Q. How can crystallographic data resolve contradictions in reported bond angles or puckering conformations?

- Methodological Answer :

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity. For quinazoline rings, calculate puckering amplitude () and phase angles (θ, φ) using WinGX .

- Data Reconciliation : Compare experimental XRD data (CCDC deposition ) with theoretical models. Use R-factor and wR2 metrics to assess refinement quality .

Q. What strategies validate electron-density maps in regions of disorder (e.g., ester group rotation)?

- Methodological Answer :

- Multiconformer Refinement : In SHELXL, assign partial occupancies to disordered atoms. Use difference Fourier maps () to identify residual peaks.

- Dynamic Motion Analysis : Apply TLS (Translation-Libration-Screw) models to account for thermal motion. Validate with anisotropic displacement parameters (ADPs) visualized in ORTEP-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.